N-[(4-bromophenyl)methyl]sulfamoyl chloride
Description
N-[(4-Bromophenyl)methyl]sulfamoyl chloride is a sulfamoyl chloride derivative featuring a 4-bromobenzyl group attached to the nitrogen atom of the sulfamoyl chloride moiety (ClSO2NH-). This compound is a reactive intermediate used in organic synthesis, particularly for introducing sulfonamide groups into target molecules. The 4-bromo substituent on the aromatic ring imparts distinct electronic and steric properties, influencing its reactivity, solubility, and applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]sulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c8-7-3-1-6(2-4-7)5-10-13(9,11)12/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEVMTUOSMQNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]sulfamoyl chloride typically involves the reaction of 4-bromobenzylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromobenzylamine and chlorosulfonic acid.
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to control the exothermic nature of the reaction.
Product Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]sulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The bromophenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the bromophenyl group.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate to facilitate the reaction.
Major Products
Sulfonamides: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Products of oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
N-[(4-bromophenyl)methyl]sulfamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to form stable products.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[(4-bromophenyl)methyl]sulfamoyl chloride with structurally related sulfamoyl chlorides and sulfonamides, focusing on substituent effects, physicochemical properties, reactivity, and applications.
Structural and Substituent Effects
- Electronic Effects: The 4-bromo group is electron-withdrawing via inductive effects, enhancing the electrophilicity of the sulfamoyl chloride group compared to electron-donating substituents (e.g., OCH3 in 14a). However, it is less electron-withdrawing than a nitro group (NO2 in 14b), which significantly increases reactivity in nucleophilic substitutions .
Physicochemical Properties
*Calculated molecular weight based on formula C7H7BrClNO2S.
- Melting Points : The bromo derivative’s melting point is expected to be higher than 14a (147–149°C) due to stronger van der Waals interactions from the heavier Br atom. However, the nitro-substituted 14b (136–138°C) shows that strong electron-withdrawing groups can disrupt crystal packing, reducing melting points despite higher molecular weight .
- Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to polar substituents (e.g., OCH3 or NO2), favoring dissolution in chlorinated solvents like dichloromethane .
Biological Activity
N-[(4-bromophenyl)methyl]sulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-bromobenzylamine with sulfamoyl chloride. This reaction can be facilitated by the presence of a suitable solvent and temperature control to optimize yield. The resulting compound is characterized by various spectroscopic methods such as NMR and IR, confirming the presence of key functional groups.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:
- Escherichia coli (ATCC 25922)
- Staphylococcus aureus (ATCC 25923)
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MIC) for these strains were determined through standard broth microdilution methods. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study focused on its inhibitory effects on steroid sulfatase (STS), an enzyme implicated in breast cancer progression. The compound demonstrated a notable reduction in STS activity, with residual activity measured at varying concentrations:
- At 100 nM concentration: Residual STS activity was reduced to 1% .
- At 500 nM concentration: Residual STS activity ranged from 11.78% to 55.11% depending on structural modifications.
These findings suggest that modifications to the bromophenyl group can enhance inhibitory potency against STS, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of STS, which is crucial for the conversion of steroid sulfates to active estrogens.
- Membrane Permeability : Structural features such as the bromine substituent may influence the compound's ability to penetrate cell membranes, affecting its overall efficacy.
- Antioxidant Activity : Preliminary studies suggest that this compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- A study demonstrated that derivatives of sulfamoylated compounds showed enhanced antibacterial activity compared to non-sulfamoylated counterparts.
- Another research project explored the use of this compound in combination therapies for cancer treatment, indicating synergistic effects when used alongside established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
